molecular formula C7H12ClN3O3 B1483058 1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride CAS No. 2098049-69-3

1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride

Cat. No. B1483058
CAS RN: 2098049-69-3
M. Wt: 221.64 g/mol
InChI Key: ZFEMVAMHSJOCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride, otherwise known as AEMPT, is a synthetic compound that has been used in a variety of scientific applications, including biochemical and physiological studies. AEMPT is a derivative of pyrimidine and is composed of a pyrimidine ring and an aminoethyl group. It is a water-soluble compound that can be used in a variety of research applications.

Scientific Research Applications

AEMPT has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the body, as well as to study the effects of certain proteins on the body. AEMPT has also been used to study the effects of certain hormones on the body.

Mechanism of Action

AEMPT works by inhibiting the activity of certain enzymes in the body. The exact mechanism of action of AEMPT is not yet fully understood, but it is thought to act by binding to certain enzymes and preventing them from functioning. This inhibition of enzyme activity can lead to a variety of physiological effects.
Biochemical and Physiological Effects
AEMPT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to a variety of physiological effects, such as increased blood pressure, increased heart rate, and increased respiration rate. AEMPT has also been found to have anti-inflammatory effects, as well as to reduce the production of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

AEMPT has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using AEMPT is that it is a water-soluble compound, which makes it easy to use in a variety of experiments. Additionally, AEMPT is a relatively stable compound, which makes it suitable for long-term storage. However, AEMPT can be toxic when used in large doses, and it can also cause irritation to the skin and eyes.

Future Directions

AEMPT has a number of potential future applications in scientific research. One potential application is in the development of new drugs that target specific enzymes. Additionally, AEMPT could be used to study the effects of certain hormones on the body, as well as to study the effects of certain proteins on the body. Additionally, AEMPT could be used to develop new treatments for various diseases and conditions, such as cancer and diabetes. Finally, AEMPT could be used to develop new ways to deliver drugs to specific parts of the body.

properties

IUPAC Name

1-(2-aminoethyl)-3-methyl-1,3-diazinane-2,4,6-trione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-9-5(11)4-6(12)10(3-2-8)7(9)13;/h2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEMVAMHSJOCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N(C1=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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